molecular formula C17H17NO B13037099 (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL

(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL

Cat. No.: B13037099
M. Wt: 251.32 g/mol
InChI Key: IEUXOJZOMJGBBC-DIFFPNOSSA-N
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Description

(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL is a chiral compound that features an amino group and an anthryl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-anthraldehyde and ®-1-amino-2-propanol.

    Reaction Conditions: The key step involves the condensation of 2-anthraldehyde with ®-1-amino-2-propanol under acidic or basic conditions to form the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

    Automation: Implementing automated systems for continuous production and monitoring.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The anthryl group can be reduced to form dihydroanthracene derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like tosyl chloride or thionyl chloride.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Dihydroanthracene derivatives.

    Substitution Products: Tosylates, chlorides.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the anthryl group.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways related to its functional groups, such as amino and hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL: The enantiomer of the compound with similar properties but different stereochemistry.

    1-Amino-2-anthrylpropan-2-OL: Lacks the chiral center, leading to different reactivity and applications.

    1-Amino-1-(2-naphthyl)propan-2-OL: Similar structure but with a naphthyl group instead of an anthryl group.

Uniqueness

(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL is unique due to its chiral nature and the presence of the anthryl group, which imparts specific optical and electronic properties.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(1R,2R)-1-amino-1-anthracen-2-ylpropan-2-ol

InChI

InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17+/m1/s1

InChI Key

IEUXOJZOMJGBBC-DIFFPNOSSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O

Canonical SMILES

CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O

Origin of Product

United States

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